molecular formula C15H21ClN2 B1436312 (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine CAS No. 1708293-19-9

(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine

Cat. No. B1436312
M. Wt: 264.79 g/mol
InChI Key: PMGPRAIFDVXWAX-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine” is a chemical compound with the molecular weight of 264.8 . The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21ClN2/c1-18-13-6-7-14(18)9-11(8-13)15(17)10-2-4-12(16)5-3-10/h2-5,11,13-15H,6-9,17H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

RP-HPLC Separation and Radio-LC-MS Identification

Technetium-99m labeled tropanes, including derivatives of (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine, are evaluated as imaging agents for the dopamine transporter system in clinical trials. A study developed a convenient RP-HPLC method for the purification and isolation of these derivatives and confirmed their identity directly using radio-LC-MS, highlighting their application in biological and pharmaceutical analysis (Vanbilloen et al., 2003).

Crystal Structure Characterization

The synthesis and characterization of related compounds reveal their structural and conformational properties, contributing to the understanding of their interactions at a molecular level. For example, crystal structure analysis has been utilized to reveal the presence of intermolecular hydrogen bonds in synthesized compounds, aiding in the development of new drugs with specific pharmacological properties (Wu et al., 2015).

Dopamine Transporter Imaging Agents

Several studies have focused on evaluating (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine derivatives as potential imaging agents for the central nervous dopamine transporter (DAT). These compounds, after being labeled with technetium-99m, have shown specific uptake in regions of the brain like the striatum and putamen, which are relevant to disorders such as Parkinson's disease. These findings suggest their utility in diagnosing and studying the progression of neurodegenerative diseases (Vanbilloen et al., 2006).

Neurochemical Effects

Research into the neurochemical effects of tropane derivatives has shown significant impacts on monoamines levels in the brain, which are implicated in various neurological disorders. For instance, LK-933, a compound of the tropane group, has demonstrated anxiolytic and antimigraine activity, likely through its action on the dopaminergic pathway, indicating potential therapeutic applications (Naplekova et al., 2017).

Nematicidal and Antiprotozoal Activities

Explorations into the biological activities of azabicyclo derivatives have unveiled their potential in addressing agricultural challenges, such as combating pine-wood nematodes, and in medical parasitology, by identifying compounds with activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These studies indicate the versatile potential of tropane derivatives in both health and agricultural sectors (Li et al., 2020; Weis et al., 2008).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development involving this compound.

properties

IUPAC Name

(4-chlorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2/c1-18-13-6-7-14(18)9-11(8-13)15(17)10-2-4-12(16)5-3-10/h2-5,11,13-15H,6-9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGPRAIFDVXWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C(C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine

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